molecular formula C20H36BNO4 B14910619 tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate

Cat. No.: B14910619
M. Wt: 365.3 g/mol
InChI Key: ROVMDMFYSLGSRT-UHFFFAOYSA-N
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Description

tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[111]pentan-1-yl)carbamate is a complex organic compound that features a unique bicyclo[111]pentane structure

Preparation Methods

The synthesis of tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This step often involves the use of a to form the bicyclo[1.1.1]pentane structure.

    Introduction of the boronate ester group: This is achieved through a substitution reaction where a suitable boronic acid or ester is introduced.

    Attachment of the tert-butyl carbamate group: This final step involves the reaction of the intermediate compound with tert-butyl isocyanate under controlled conditions.

Chemical Reactions Analysis

tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The boronate ester group can undergo Suzuki-Miyaura coupling reactions with aryl halides in the presence of a palladium catalyst, forming new carbon-carbon bonds.

Scientific Research Applications

This compound has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: Its stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate exerts its effects is primarily through its ability to participate in various chemical reactions. The boronate ester group can interact with molecular targets, forming covalent bonds and altering the function of enzymes or receptors. The bicyclo[1.1.1]pentane core provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include:

    tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyrrolidine ring instead of the bicyclo[1.1.1]pentane core.

    tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has an indazole ring, offering different reactivity and applications.

    tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: This compound includes a piperidine ring, which provides different pharmacological properties.

The uniqueness of tert-Butyl (2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentan-1-yl)carbamate lies in its bicyclo[1.1.1]pentane core, which imparts distinct structural and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C20H36BNO4

Molecular Weight

365.3 g/mol

IUPAC Name

tert-butyl N-[2-butyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-bicyclo[1.1.1]pentanyl]carbamate

InChI

InChI=1S/C20H36BNO4/c1-9-10-11-14-19(21-25-17(5,6)18(7,8)26-21)12-20(14,13-19)22-15(23)24-16(2,3)4/h14H,9-13H2,1-8H3,(H,22,23)

InChI Key

ROVMDMFYSLGSRT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C23CC(C2)(C3CCCC)NC(=O)OC(C)(C)C

Origin of Product

United States

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